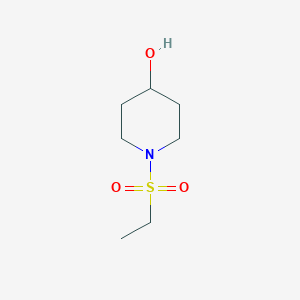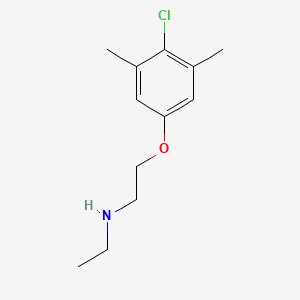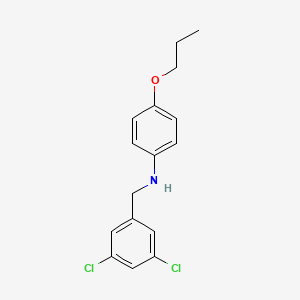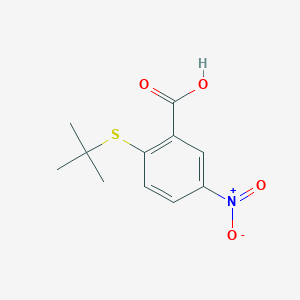
Benzenamine, 4-(cyclopentyloxy)-2-(trifluoromethyl)-
Übersicht
Beschreibung
“Benzenamine, 4-(cyclopentyloxy)-2-(trifluoromethyl)-” is a chemical compound. Based on its name, it likely contains a benzene ring (benzenamine indicates an aniline derivative), a cyclopentyl group (a five-membered ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The positions of these groups are indicated by the numbers in the name .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the cyclopentyl, trifluoromethyl, and amino (NH2) groups onto a benzene ring in a series of steps. Each of these functional groups would be introduced using specific reagents and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The cyclopentyl and trifluoromethyl groups would likely be in the para position (opposite sides of the ring) due to the numbering in the name .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups present. For example, the amino group might undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the functional groups present. For example, the presence of the polar trifluoromethyl group might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Herbicide Efficacy and Environmental Fate
Research has explored the use of benzenamine derivatives, particularly trifluralin, in agricultural settings for weed control. Trifluralin, a dinitroaniline herbicide, has been demonstrated to effectively manage white campion in birdsfoot trefoil cultivation, showcasing its utility in maintaining crop health without harming the desired plants (Wyse & McGraw, 1987). Furthermore, the abiotic degradation of trifluralin in environments like flooded soils and wetlands has been studied, revealing its transformation pathways and the potential environmental impact (Klupinski & Chin, 2003).
Synthetic Chemistry Innovations
In synthetic chemistry, benzenamine derivatives serve as key intermediates in the production of various compounds. For instance, 4-(trifluoromethyl)benzenamine has been utilized to synthesize imidazole and tetrahydropyrimidine systems, highlighting its versatility in creating heterocyclic compounds (Wydra, Patterson, & Strekowski, 1990). Additionally, these derivatives have been involved in the synthesis of Schiff bases and their chemical properties have been extensively studied, further emphasizing their importance in chemical synthesis (Haas, Lieb, & Schelvis, 1997).
Advanced Material Development
Benzenamine derivatives have found applications in the development of advanced materials. For example, the synthesis of soluble conducting polymers and their copolymers has been achieved using benzenamine-based monomers, paving the way for innovations in electroactive and electrochromic devices (Yildiz et al., 2008).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, benzenamine derivatives have been employed as chemosensors, such as the development of selective sensors for silver ions, demonstrating their utility in environmental monitoring and detection of metal ions (Tharmaraj, Devi, & Pitchumani, 2012). Additionally, the analysis of trifluralin in soil samples has been refined through various extraction and detection methods, contributing to a better understanding of its environmental distribution and impact (Garimella, Stearman, & Wells, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-7-9(5-6-11(10)16)17-8-3-1-2-4-8/h5-8H,1-4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLORKDUDYVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(cyclopentyloxy)-2-(trifluoromethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
